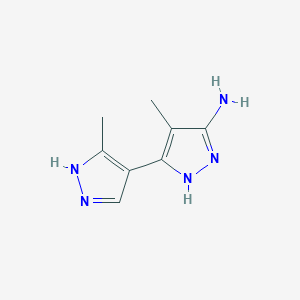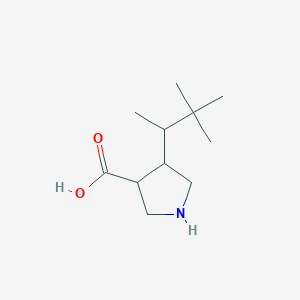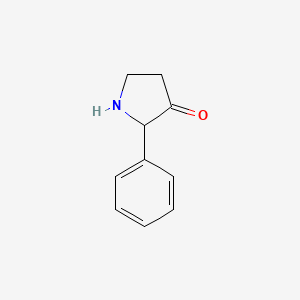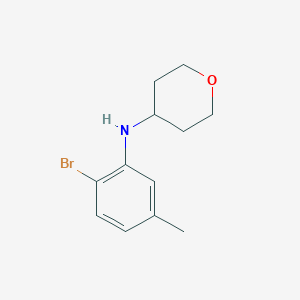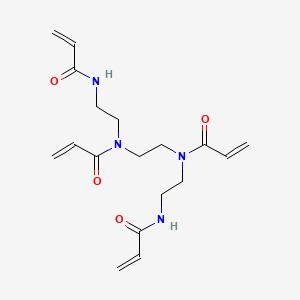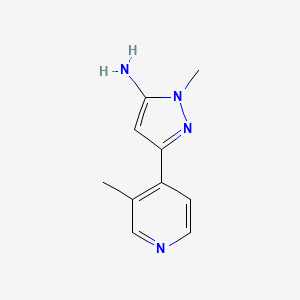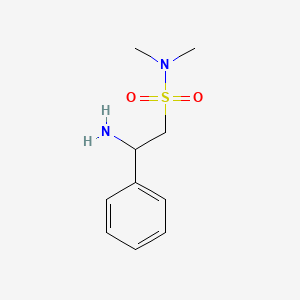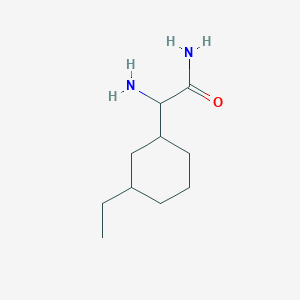![molecular formula C7H10ClNO B13309180 7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride CAS No. 861406-07-7](/img/structure/B13309180.png)
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is a bridged heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is known for its presence in various biologically active molecules, including the potent acetylcholine nicotinic receptor agonist, epibatidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to intramolecular cyclization using sodium hydride (NaH) to form the desired bicyclic structure .
Industrial Production Methods
the general approach involves optimizing the synthetic route for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with MCPBA can produce an epoxide .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, mimicking the action of natural neurotransmitters and modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Nicotine: Another nicotinic receptor agonist, though less potent than epibatidine.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound used in different chemical and biological studies.
Uniqueness
7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its structural similarity to biologically active molecules like epibatidine makes it a valuable compound for research in medicinal chemistry and pharmacology .
Properties
CAS No. |
861406-07-7 |
|---|---|
Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptane-7-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
InChI Key |
HWCHBLKQZPTVFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


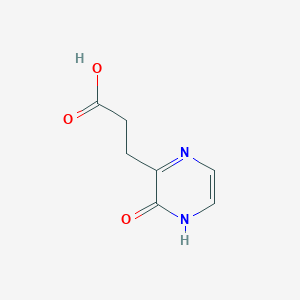
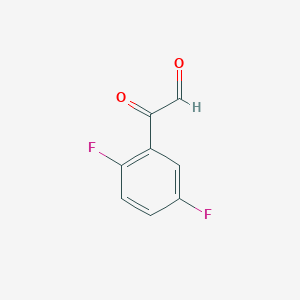
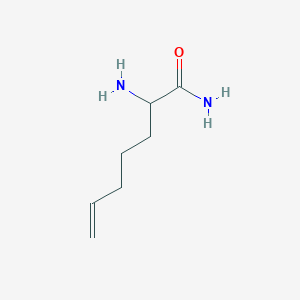
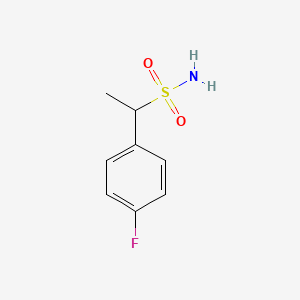
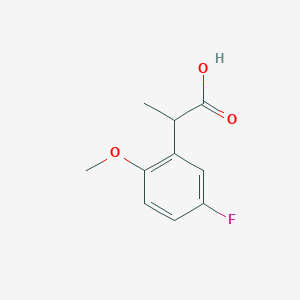
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
